

An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone

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Compound of Interest

Compound Name:	4'-tert-Butyl-4-chlorobutyrophenone
Cat. No.:	B042407

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-4-chlorobutyrophenone is a substituted aromatic ketone that serves as a critical building block in organic synthesis. Its chemical structure, featuring a reactive chlorobutyl chain and a sterically significant tert-butyl group, makes it a valuable intermediate, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role in the synthesis of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

The fundamental chemical and physical properties of **4'-tert-Butyl-4-chlorobutyrophenone** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

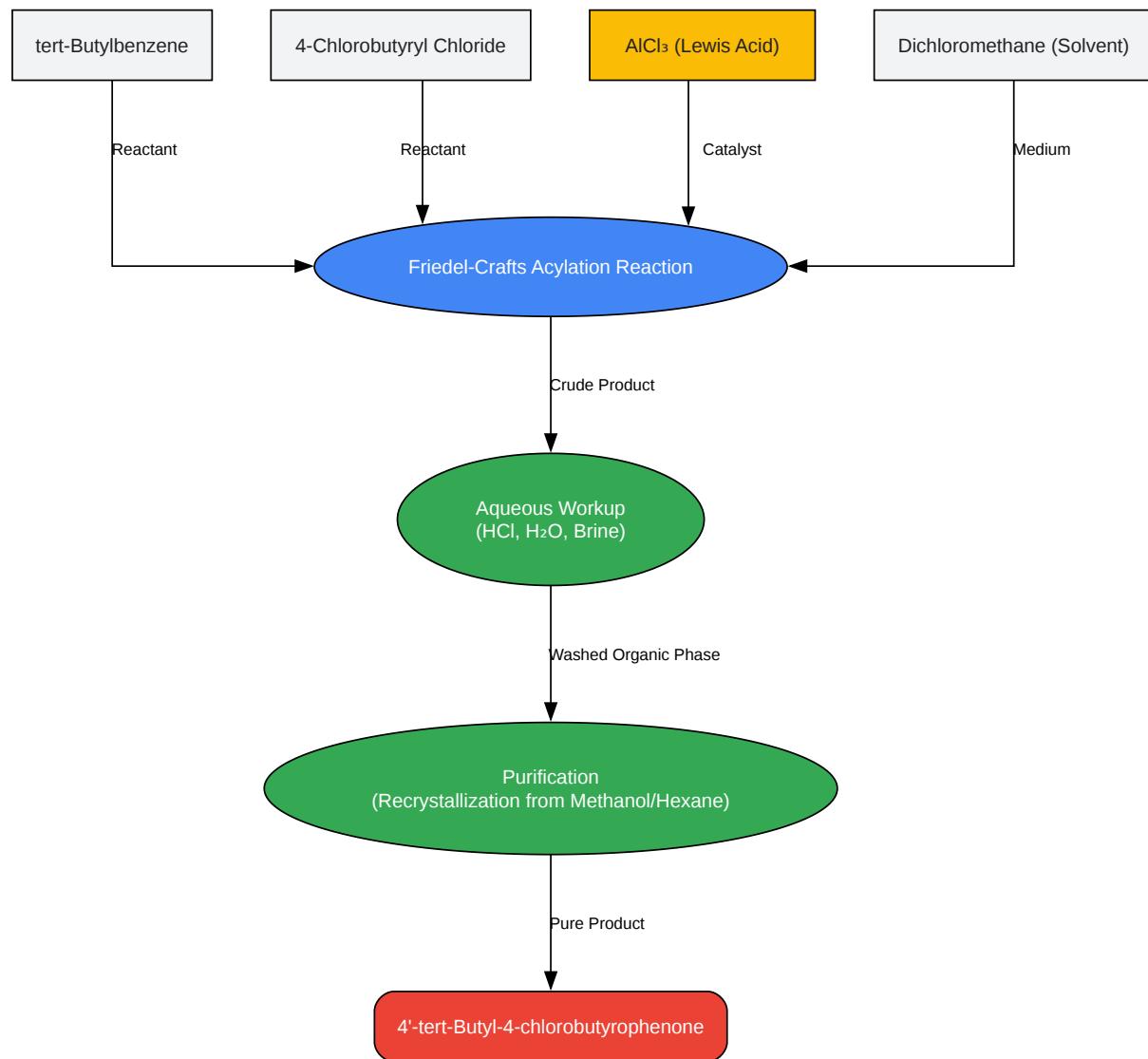
Property	Value	Reference(s)
CAS Number	43076-61-5	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₉ ClO	[2] [3] [5]
Molecular Weight	238.75 g/mol	[2] [3] [5]
IUPAC Name	1-(4-tert-butylphenyl)-4-chlorobutan-1-one	[1]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	44-49 °C	[1] [2] [6]
Boiling Point	152 °C @ 1 mmHg	[1] [2]
Density	~1.028 g/mL	[1]
Solubility	Soluble in methanol	[2]
Flash Point	207.6 °C	[1]
InChI Key	RLKSQLJFGCDUOX-UHFFFAOYSA-N	[1] [2] [5]
Canonical SMILES	CC(C) (C)C1=CC=C(C=C1)C(=O)CC CCl	[1] [2] [6]

Synthesis and Experimental Protocols

The primary route for synthesizing **4'-tert-Butyl-4-chlorobutyrophenone** is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis Workflow

The logical flow of the synthesis is depicted below, from starting materials to the final product.

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Caption: General workflow for the synthesis of **4'-tert-Butyl-4-chlorobutyrophenone**.

Detailed Experimental Protocol

This protocol is a representative example based on standard Friedel-Crafts acylation procedures and should be adapted and optimized as necessary. All operations should be performed in a well-ventilated fume hood.

Materials:

- tert-Butylbenzene
- 4-Chlorobutyryl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Methanol or Hexane for recrystallization

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C in an ice bath.
- **Addition of Reactants:** In a separate flask, prepare a solution of tert-butylbenzene (1.0 eq) and 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane.
- **Acylation:** Add the solution of reactants dropwise to the stirred AlCl_3 slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C. The

reaction is exothermic. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

- Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system, such as methanol or a hexane/ethyl acetate mixture, to afford **4'-tert-Butyl-4-chlorobutyrophenone** as a white to off-white crystalline solid.

Spectroscopic Data

Characterization of **4'-tert-Butyl-4-chlorobutyrophenone** is typically achieved through standard spectroscopic methods. While raw spectra are proprietary, reference data is available through chemical suppliers and databases.[\[1\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.5-7.9 ppm), and the aliphatic protons of the chlorobutyl chain (two triplets and a multiplet between ~2.2 and 3.7 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (~199 ppm), the aromatic carbons (in the range of ~125-157 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the three distinct carbons of the chlorobutyl chain.

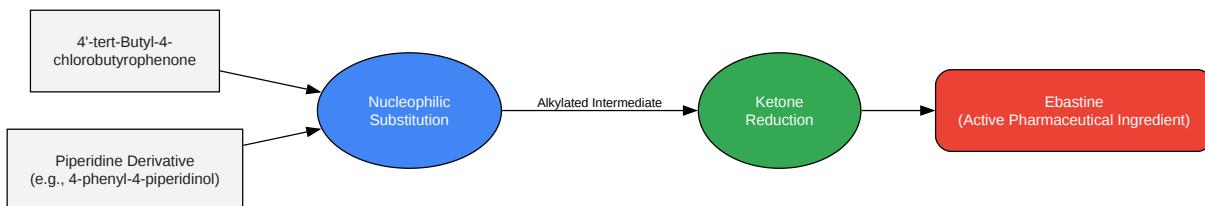
- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically around 1680 cm^{-1} . Other significant peaks include C-H stretches from the aromatic and aliphatic groups and the C-Cl stretch.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $M+2$ peak due to the chlorine isotope (^{35}Cl and ^{37}Cl), along with fragmentation patterns corresponding to the loss of the chlorobutyl chain and the tert-butyl group.

Role in Drug Development

4'-tert-Butyl-4-chlorobutyrophenone is not typically an active pharmaceutical ingredient itself but is a key intermediate in the synthesis of several drugs. Its primary utility lies in providing the core butyrophenone structure, which can be further elaborated to produce complex target molecules.

Precursor to Antihistamines

This compound is a documented precursor in the synthesis of second-generation antihistamines like Ebastine.^[4] The chlorobutyl side chain allows for nucleophilic substitution reactions, typically with a piperidine derivative, to build the final drug molecule.



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Caption: Role of **4'-tert-Butyl-4-chlorobutyrophenone** as a precursor to Ebastine.

Safety and Handling

4'-tert-Butyl-4-chlorobutyrophenone is classified as harmful if swallowed and may cause skin and serious eye damage.^[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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